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molecular formula C10H12O5 B8678209 2-Propargyloxycarbonyloxyethyl Methacrylate CAS No. 139191-60-9

2-Propargyloxycarbonyloxyethyl Methacrylate

Cat. No. B8678209
M. Wt: 212.20 g/mol
InChI Key: JPHLEXUVXZLMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194655

Procedure details

A flask use in Example 1 was charged with 19.3 g of 2-methacryloyloxyethyl chloroformate and 11.5 g of trimethylamine in 50.0 g of methylene chloride. To the flask was added 7.0 g of propargyl alcohol dropwise over one hour. The mixture was allowed to react for 6 hours at 30° C. After the reaction, the mixture was processed as in Example 1 to give 2-propargyloxycarbonyloxyethyl methacrylate as colorless liquid. Yield, 53.6% of theory. The product was identified to be the same as the product of Example 1 by the IR spectrum and 1H--NMR.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH2:6][O:7][C:8](=[O:12])[C:9]([CH3:11])=[CH2:10])=[O:3].CN(C)C.[CH2:17]([OH:20])[C:18]#[CH:19]>C(Cl)Cl>[C:8]([O:7][CH2:6][CH2:5][O:4][C:2]([O:20][CH2:17][C:18]#[CH:19])=[O:3])(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
ClC(=O)OCCOC(C(=C)C)=O
Name
Quantity
11.5 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
50 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours at 30° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(=O)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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